1-(Phenylsulfonyl)-2-iodo-6-azaindole

説明

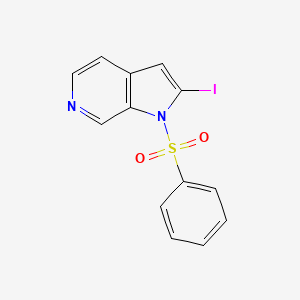

1-(Phenylsulfonyl)-2-iodo-6-azaindole is a heterocyclic compound that features an indole core structure substituted with a phenylsulfonyl group at the 1-position and an iodine atom at the 2-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylsulfonyl)-2-iodo-6-azaindole typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions. This can be achieved by reacting the indole core with phenylsulfonyl chloride in the presence of a base such as triethylamine.

Iodination: The final step involves the introduction of the iodine atom at the 2-position of the indole ring. This can be accomplished using iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

化学反応の分析

Types of Reactions

1-(Phenylsulfonyl)-2-iodo-6-azaindole undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom at the 2-position can be substituted with other nucleophiles through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

Electrophilic Substitution: The indole core is highly reactive towards electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts, boronic acids, and bases such as potassium carbonate in an organic solvent like tetrahydrofuran.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the phenylsulfonyl group.

Electrophilic Substitution: Electrophiles such as halogens, acyl chlorides, and alkyl halides can be used under acidic conditions to achieve substitution at the indole core.

Major Products Formed

Cross-Coupling Products: Substitution of the iodine atom with various nucleophiles leads to the formation of diverse functionalized indole derivatives.

Oxidation Products: Oxidation of the phenylsulfonyl group results in the formation of sulfoxides or sulfones.

Substitution Products: Electrophilic substitution reactions yield various substituted indole derivatives depending on the electrophile used.

科学的研究の応用

1-(Phenylsulfonyl)-2-iodo-6-azaindole has several scientific research applications:

Medicinal Chemistry: This compound is used as a building block for the synthesis of biologically active molecules, including potential drug candidates for various diseases.

Material Science: It is utilized in the development of novel materials with unique electronic and optical properties.

Organic Synthesis: The compound serves as an important intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical libraries for screening purposes.

作用機序

The mechanism of action of 1-(Phenylsulfonyl)-2-iodo-6-azaindole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.

Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a valuable tool in biomedical research.

類似化合物との比較

Similar Compounds

1-(Phenylsulfonyl)-2-indoleboronic acid: This compound shares the phenylsulfonyl group but differs in the presence of a boronic acid group instead of iodine.

1-(Phenylsulfonyl)indole: Lacks the iodine atom and is used in similar synthetic applications.

Uniqueness

1-(Phenylsulfonyl)-2-iodo-6-azaindole is unique due to the presence of both the phenylsulfonyl and iodine substituents, which confer distinct reactivity and versatility in synthetic applications. The iodine atom allows for further functionalization through cross-coupling reactions, while the phenylsulfonyl group enhances the compound’s stability and reactivity .

生物活性

1-(Phenylsulfonyl)-2-iodo-6-azaindole is a complex organic compound belonging to the azaindole family, characterized by a unique heterocyclic structure that integrates a nitrogen atom within the indole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The molecular formula is CHI NOS, with a molecular weight of approximately 383.20 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, modulating enzyme activities and receptor binding. The presence of the phenylsulfonyl group enhances its binding affinity through strong interactions, while the iodine atom facilitates halogen bonding, which is crucial for the modulation of enzymatic activities .

Kinase Inhibition

This compound has been identified as a potential kinase inhibitor , which is significant in drug development for various diseases, including cancer and inflammatory disorders. Its structural characteristics allow it to selectively inhibit specific kinases involved in critical cellular processes.

Table 1: Comparison of Kinase Inhibition Potency

| Compound Name | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | AAK1 | 0.5 | |

| GSK1070916 | Aurora Kinase | 0.4 | |

| Variolin B | Casein Kinase | 0.3 |

The above table illustrates the potency of various compounds, highlighting the competitive inhibition potential of this compound against AAK1 kinase.

Antiviral Activity

Recent studies have indicated that this compound exhibits antiviral properties by inhibiting kinases associated with viral replication processes. For instance, its effects on dengue virus (DENV) have been explored, showing promising results in modulating viral infection pathways through selective kinase inhibition .

Study on Antiviral Efficacy

A notable study assessed the antiviral activity of this compound against DENV in Huh7 cells. The findings indicated that treatment with this compound resulted in a significant reduction in viral load, correlating with functional inhibition of AAK1 activity, which is crucial for DENV pathogenesis .

Inhibition Mechanism Analysis

A detailed analysis using docking studies revealed how this compound binds to the ATP-binding site of kinases. The study illustrated specific interactions between the compound and key residues within the active site, providing insights into its mechanism of action as an inhibitor .

Comparative Analysis with Related Compounds

To understand the uniqueness and potential advantages of this compound, it can be compared to other similar compounds:

Table 2: Comparison of Structural Analogues

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 1-(Phenylsulfonyl)-5-cyano-2-bromo-7-azaindole | Bromine instead of iodine | Different reactivity profile |

| 1-(Phenylsulfonyl)-5-cyano-2-chloro-7-azaindole | Chlorine instead of iodine | Varying stability and lipophilicity |

| 1-(Phenylsulfonyl)-5-cyano-2-fluoro-7-azaindole | Fluorine instead of iodine | Enhanced stability and potential bioavailability |

This comparative analysis emphasizes how the iodine substitution in this compound may contribute to its distinctive biological activity and pharmacological profile.

特性

IUPAC Name |

1-(benzenesulfonyl)-2-iodopyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2O2S/c14-13-8-10-6-7-15-9-12(10)16(13)19(17,18)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEJNKAENPJXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=NC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901223703 | |

| Record name | 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227270-36-1 | |

| Record name | 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。